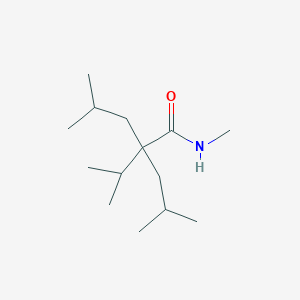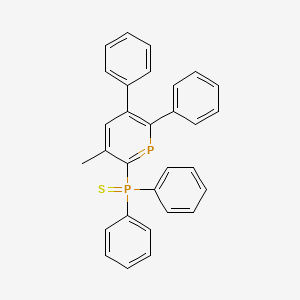
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine is an organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butoxyethoxy, dimethoxy, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxypyrimidine.
Substitution: The tert-butoxyethoxy group is introduced via nucleophilic substitution reactions, often using tert-butyl alcohol and ethylene oxide in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The tert-butoxyethoxy group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, tert-butyl alcohol, ethylene oxide.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-aminopyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: 2-(2-Hydroxyethoxy)-4,6-dimethoxy-5-nitropyrimidine.
Aplicaciones Científicas De Investigación
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
- 2-(2-Ethoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
- 2-(2-Methoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine
Uniqueness
2-(2-tert-Butoxyethoxy)-4,6-dimethoxy-5-nitropyrimidine is unique due to the presence of the tert-butoxyethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propiedades
Número CAS |
918444-85-6 |
|---|---|
Fórmula molecular |
C12H19N3O6 |
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
4,6-dimethoxy-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-5-nitropyrimidine |
InChI |
InChI=1S/C12H19N3O6/c1-12(2,3)21-7-6-20-11-13-9(18-4)8(15(16)17)10(14-11)19-5/h6-7H2,1-5H3 |
Clave InChI |
GITXEPHEKWFOEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCOC1=NC(=C(C(=N1)OC)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


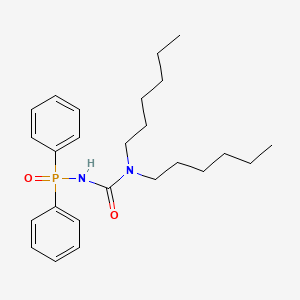
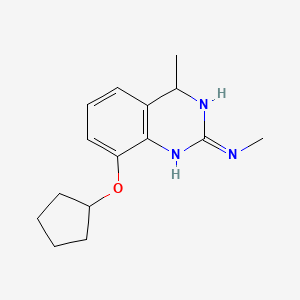
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
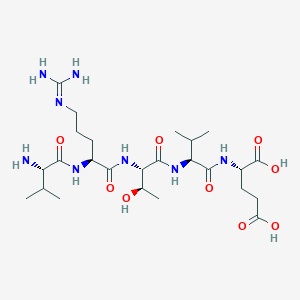
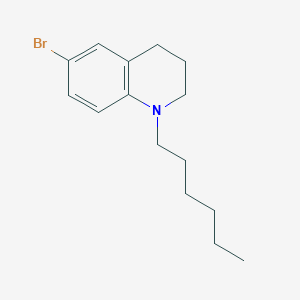
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)


![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
